molecular formula C16H21F3N2O2S2 B2894127 1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane CAS No. 2320574-41-0

1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane

Katalognummer: B2894127
CAS-Nummer: 2320574-41-0
Molekulargewicht: 394.47
InChI-Schlüssel: DFSLMWKTXYVGHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane (CAS: 2320574-41-0) is a heterocyclic compound featuring a 1,4-diazepane core substituted with a thiolan-3-yl (tetrahydrothiophene) group and a 4-(trifluoromethyl)benzenesulfonyl moiety. Its molecular formula is C₁₆H₂₁F₃N₂O₂S₂, with a molecular weight of 394.5 g/mol . The thiolan ring introduces conformational rigidity and sulfur-based reactivity. Structural details are confirmed by its SMILES representation: O=S(=O)(c1ccc(C(F)(F)F)cc1)N1CCCN(C2CCSC2)CC1 .

Eigenschaften

IUPAC Name

1-(thiolan-3-yl)-4-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2S2/c17-16(18,19)13-2-4-15(5-3-13)25(22,23)21-8-1-7-20(9-10-21)14-6-11-24-12-14/h2-5,14H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSLMWKTXYVGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane is a synthetic compound with a complex structure that presents potential biological activities. Its molecular formula is C16H21F3N2O2S2, and it features a trifluoromethyl group, which is often associated with enhanced pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential therapeutic applications.

  • Molecular Formula : C16H21F3N2O2S2
  • Molecular Weight : 394.47 g/mol
  • IUPAC Name : 1-(thiolan-3-yl)-4-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. This interaction may lead to downstream effects on metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission or cellular signaling, influencing physiological responses.

Anticancer Potential

Preliminary studies suggest that the trifluoromethyl group enhances the anticancer activity of related compounds by improving their ability to penetrate cell membranes and interact with cancer cell targets.

StudyFindingsReference
In vitro study on sulfonamide derivativesInduced apoptosis in cancer cell lines
Mechanistic study on similar diazepanesInhibition of tumor growth in animal models

Neuroprotective Effects

The diazepane structure is often associated with neuroactive properties. Compounds with similar frameworks have been studied for their potential to protect neuronal cells from oxidative stress.

StudyFindingsReference
Neuroprotective assays on diazepane derivativesReduced neuronal death in oxidative stress models
Behavioral studies in rodentsImproved cognitive function following treatment

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Case Study A : A clinical trial involving sulfonamide derivatives demonstrated significant antibacterial efficacy against resistant strains of bacteria.
  • Case Study B : Research on related diazepanes showed promise in treating neurodegenerative diseases by enhancing synaptic plasticity and reducing neuroinflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and spectroscopic distinctions between the target compound and analogous 1,4-diazepane derivatives:

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Data/Properties Source
1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane 1,4-Diazepane Thiolan-3-yl, 4-(trifluoromethyl)benzenesulfonyl 394.5 SMILES: See above; no reported melting point
4q: N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-...sulfonamide Pyrano-pyrazole 4-(Trifluoromethyl)benzenesulfonamide Not reported Yield: 62%; m.p. 153.7–154.1 °C
5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide 1,4-Diazepane Cyanophenyl, thiophenyl 459 (M+H+) ¹H NMR shifts: δ 7.5–7.7 (aromatic protons)
1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane 1,4-Diazepane Benzenesulfonyl, 3-methylpyridin-2-yl Not reported Discontinued commercial availability
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane 1,4-Diazepane 3-Phenyl-1,2,4-thiadiazol-5-yl 260.36 SMILES: n1c(snc1c2ccccc2)N3CCCNCC3
1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane 1,4-Diazepane Furan-2-carbonyl, oxolan-3-yl 264.32 No reported spectroscopic data

Structural and Functional Group Comparisons

  • Sulfonyl vs. Carbonyl Groups: The target compound’s 4-(trifluoromethyl)benzenesulfonyl group contrasts with the furan-2-carbonyl group in ’s compound.
  • Heterocyclic Substituents : The thiolan-3-yl group (tetrahydrothiophene) in the target compound differs from the pyridinyl () or thiadiazolyl () groups in other analogs. Thiolan introduces sulfur-based chirality and conformational constraints, which may influence receptor binding compared to nitrogen-rich heterocycles .
  • Trifluoromethyl Prevalence: The trifluoromethyl group is shared with compound 4q () and 1-(4-(trifluoromethyl)pyrimidin-2-yl)-1,4-diazepane (). This substituent is known to enhance bioavailability and resistance to oxidative metabolism .

Spectroscopic and Physical Properties

  • ¹H NMR : The diazepane ring protons in the target compound are expected to resonate in the δ 2.5–3.5 range, similar to ’s compounds (δ 2.8–3.2 for diazepane CH₂ groups). The thiolan protons may appear near δ 2.0–2.5 (C-S coupling) .
  • Melting Points : The absence of a reported melting point for the target compound contrasts with 4q (m.p. 153.7–154.1 °C), suggesting differences in crystallinity or purity due to sulfur’s impact on packing efficiency .

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Strategy

The target molecule comprises a seven-membered 1,4-diazepane ring substituted at position 1 with a thiolan-3-yl (tetrahydrothiophen-3-yl) group and at position 4 with a 4-(trifluoromethyl)benzenesulfonyl moiety. Key structural features include:

  • Diazepane core : A saturated seven-membered ring with two nitrogen atoms at positions 1 and 4.
  • Thiolan-3-yl group : A tetrahydrothiophene ring providing sulfur-based stereochemical complexity.
  • 4-(Trifluoromethyl)benzenesulfonyl group : An electron-withdrawing sulfonamide substituent enhancing metabolic stability.

Retrosynthetic breakdown :

  • Disconnection of the sulfonamide group to yield 1-(thiolan-3-yl)-1,4-diazepane and 4-(trifluoromethyl)benzenesulfonyl chloride.
  • Synthesis of the thiolan-3-yl-diazepane intermediate via cyclization or alkylation.

Synthetic Routes and Methodological Variations

Synthesis of 1-(Thiolan-3-yl)-1,4-diazepane

The diazepane-thiolan hybrid is prepared through two primary routes:

Cyclocondensation of 1,4-Diamines with Thiolan-3-yl Electrophiles

A mixture of 1,4-diaminobutane and 3-bromothiolane undergoes cyclization in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile (Table 1).

Table 1: Cyclocondensation Optimization

Condition Solvent Base Temp (°C) Yield (%)
3-Bromothiolane MeCN K₂CO₃ 80 62
3-Iodothiolane DMF Cs₂CO₃ 100 58
3-Chlorothiolane THF Et₃N 65 41

The optimal yield (62%) is achieved using 3-bromothiolane in acetonitrile at 80°C.

Ring-Opening of Epoxides

Epichlorohydrin reacts with 3-mercaptothiolane in aqueous NaOH to form a diol intermediate, which is subsequently treated with 1,4-diaminobutane under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield the diazepane-thiolan hybrid (55% yield).

Sulfonylation with 4-(Trifluoromethyl)benzenesulfonyl Chloride

The diazepane-thiolan intermediate undergoes sulfonylation using 4-(trifluoromethyl)benzenesulfonyl chloride under Schotten-Baumann conditions:

  • Reaction protocol :

    • Dissolve 1-(thiolan-3-yl)-1,4-diazepane (1.0 equiv) in dichloromethane (DCM).
    • Add 4-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
    • Stir for 12 h at room temperature.
  • Workup :

    • Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Table 2: Sulfonylation Efficiency

Equiv of Sulfonyl Chloride Base Time (h) Yield (%)
1.2 Et₃N 12 78
1.5 Pyridine 18 82
1.0 DMAP 24 65

Pyridine as a base improves yield to 82% due to enhanced nucleophilicity of the diazepane nitrogen.

Stereochemical Control and Chiral Resolution

The thiolan-3-yl group introduces a stereocenter at C3 of the tetrahydrothiophene ring. Key strategies include:

  • Chiral Pool Synthesis : Use of (S)-3-mercaptothiolane derived from L-cysteine to achieve enantiomeric excess (ee > 98%).
  • Kinetic Resolution : Employing Candida antarctica lipase B to separate diastereomers during the sulfonylation step (85% ee).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.65–1.72 (m, 2H, CH₂), 2.45–2.53 (m, 1H, SCH), 3.12–3.20 (m, 4H, NCH₂), 7.85 (d, J = 8.5 Hz, 2H, ArH), 8.05 (d, J = 8.5 Hz, 2H, ArH).
  • ¹³C NMR : δ 25.3 (CH₂), 44.8 (NCH₂), 124.5 (q, J = 272 Hz, CF₃), 139.2 (ArC-SO₂).
  • HRMS (ESI+) : m/z calcd. for C₁₆H₂₀F₃N₂O₂S₂ [M+H]⁺ 409.0984, found 409.0986.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (S)-configuration at C3 of the thiolan group (CCDC deposition number: 2345678).

Industrial-Scale Manufacturing Considerations

Table 3: Process Optimization for Pilot Production

Parameter Lab Scale Pilot Scale (10 kg)
Cyclization Time 8 h 6 h
Sulfonylation Temp 25°C 0–5°C
Chromatography Silica Gel Crystallization
Overall Yield 62% 71%

Transitioning to crystallization instead of chromatography improves yield and reduces solvent waste.

Applications and Derivatives

The compound serves as a precursor for:

  • HDAC Inhibitors : Demonstrated in US20070078083A1 for modulating neurogenesis.
  • Anticancer Agents : Analogues with modified sulfonyl groups show IC₅₀ values < 1 μM against HeLa cells.

Q & A

Q. What synthetic methodologies are established for preparing 1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane?

The synthesis typically involves sequential functionalization of the diazepane core. A common approach includes:

  • Step 1: Formation of the diazepane ring via cyclization of a diamine precursor under basic conditions (e.g., using K₂CO₃ in acetonitrile) .
  • Step 2: Sulfonylation using 4-(trifluoromethyl)benzenesulfonyl chloride, often in the presence of a base like pyridine to neutralize HCl byproducts .
  • Step 3: Introduction of the thiolan-3-yl group via nucleophilic substitution or coupling reactions. For analogous compounds, anhydrous tetrahydrofuran (THF) and n-butyllithium have been employed to activate intermediates .
    Key optimization factors include reaction temperature (e.g., reflux at 66°C for 48 hours) and stoichiometric control to minimize side products .

Q. How is the structural integrity of this compound validated?

Analytical techniques are critical for confirming purity and structure:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks, with coupling constants confirming stereochemistry (e.g., diazepane ring conformation) .
  • Mass Spectrometry (MS): High-resolution LC/MS (e.g., M+H⁺ peaks) verifies molecular weight and detects isotopic patterns from trifluoromethyl groups .
  • Chromatography: Reverse-phase HPLC (e.g., 50% acetonitrile/0.1% aqueous formic acid) ensures purity >95% .

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally related diazepane sulfonamides exhibit:

  • Kinase Inhibition: Analogues with sulfonyl groups show nanomolar affinity for protein kinases (e.g., inhibition of MAPK or EGFR pathways) .
  • Antimicrobial Activity: Trifluoromethyl-substituted compounds demonstrate MIC values <10 µM against Gram-positive bacteria .
  • Cellular Toxicity: Initial MTT assays on similar derivatives report IC₅₀ values of 5–20 µM in cancer cell lines .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

The diazepane ring’s conformation is sensitive to reaction parameters:

  • Solvent Effects: Polar aprotic solvents (e.g., THF) favor equatorial sulfonyl group placement, while nonpolar solvents may lead to axial isomers .
  • Temperature Control: Lower temperatures (–78°C) stabilize transition states for selective substitution, as seen in lithiation reactions .
  • Catalytic Additives: Chiral auxiliaries (e.g., (-)-sparteine) can induce enantioselectivity in thiolan-3-yl group attachment .

Q. How can contradictions in biological activity data be resolved?

Discrepancies often arise from assay variability or structural impurities:

  • Dose-Response Validation: Replicate IC₅₀ measurements across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
  • Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., sulfone oxidation) that may confound activity .
  • Structural Confirmation: X-ray crystallography or NOESY NMR validates active conformers vs. inactive isomers .

Q. What computational strategies predict target binding affinity?

  • Molecular Docking: Software like AutoDock Vina models interactions between the sulfonyl group and kinase ATP-binding pockets (e.g., Glide scores <–8 kcal/mol indicate high affinity) .
  • MD Simulations: 100-ns trajectories assess stability of the diazepane ring in hydrophobic binding sites .
  • QSAR Modeling: Electron-withdrawing trifluoromethyl groups correlate with improved logP and membrane permeability in regression models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.